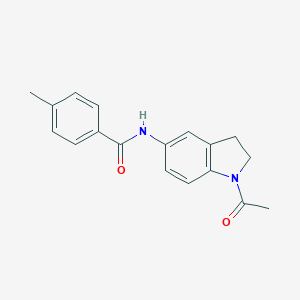
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide, also known as AMZ-30, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in the regulation of cell growth and apoptosis. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have a wide range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and reduce inflammation. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have anti-oxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide in lab experiments is its potent anti-tumor activity. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one limitation of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide. One area of research is to further investigate its mechanism of action and how it interacts with cellular pathways involved in cancer development and progression. Additionally, studies could be conducted to investigate the potential use of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide in combination with other anti-cancer drugs to enhance its therapeutic effects. Finally, further research could be conducted to investigate the potential use of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide in the treatment of other diseases, such as inflammatory disorders.
合成方法
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide can be synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the synthesis of 2-chloro-4,5-difluorobenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-acetyl-4-methyl-1,3-thiazole to form the final product, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide.
科学研究应用
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
产品名称 |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide |
|---|---|
分子式 |
C13H9ClF2N2O2S |
分子量 |
330.74 g/mol |
IUPAC 名称 |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide |
InChI |
InChI=1S/C13H9ClF2N2O2S/c1-5-11(6(2)19)21-13(17-5)18-12(20)7-3-9(15)10(16)4-8(7)14/h3-4H,1-2H3,(H,17,18,20) |
InChI 键 |
SEHBPHBNHXRILV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C(=O)C |
规范 SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)


![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)
![1-(4-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B300188.png)

![N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B300192.png)